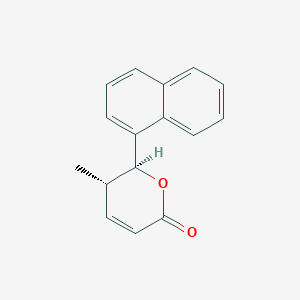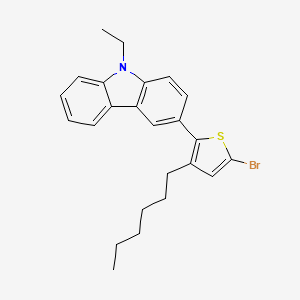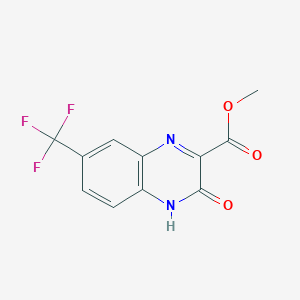
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of dihydropyranones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of a naphthalene derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are compatible with large-scale production is also common.
Analyse Des Réactions Chimiques
Types of Reactions
(5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction may produce naphthyl alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological activity is of interest in the field of medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound may be explored for its therapeutic properties. Studies may focus on its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, the compound’s properties may be utilized in the development of new materials or as a component in various chemical processes.
Mécanisme D'action
The mechanism by which (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5S,6S)-5-Methyl-6-(phenyl)-5,6-dihydro-2H-pyran-2-one
- (5S,6S)-5-Methyl-6-(benzyl)-5,6-dihydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, (5S,6S)-5-Methyl-6-(naphthalen-1-yl)-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the naphthalene ring. This structural feature may confer distinct biological activities and chemical reactivity, making it a compound of interest for further study.
Propriétés
Numéro CAS |
919296-34-7 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(2S,3S)-3-methyl-2-naphthalen-1-yl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C16H14O2/c1-11-9-10-15(17)18-16(11)14-8-4-6-12-5-2-3-7-13(12)14/h2-11,16H,1H3/t11-,16-/m0/s1 |
Clé InChI |
LOAIJDDOMXIROB-ZBEGNZNMSA-N |
SMILES isomérique |
C[C@H]1C=CC(=O)O[C@@H]1C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1C=CC(=O)OC1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)



![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)

![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)



